molecular formula C21H23N3O2 B2564702 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide CAS No. 887465-63-6

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No. B2564702
CAS RN: 887465-63-6
M. Wt: 349.434
InChI Key: ZILDGDMSLVILPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, also known as OTAVA-BB 120832, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Approaches and Characterization

Fluorescent Anion Sensing : Derivatives of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide have been explored for their fluorescent anion sensing capabilities in water. These compounds, characterized by their rigid structures and high acidity, exhibit efficient fluorescence quenching by various anions, demonstrating their potential as fluorescent sensors in aqueous environments (Dorazco‐González et al., 2014).

C-H Functionalization : The process of C-H functionalization of cyclic amines, including pyrrolidine, using α,β-unsaturated aldehydes and ketones, highlights another avenue of synthetic application. This method facilitates the generation of ring-fused pyrrolines, which can be further oxidized or reduced, showcasing the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).

Potential Applications

Antibacterial and Anticancer Evaluation : Derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. These studies indicate the potential of these compounds in medicinal chemistry, especially in the development of new therapeutic agents (Bondock & Gieman, 2015).

Stereochemical Aspects in Pyrrole Formation : The stereochemical aspects of forming pyrrole derivatives from substituted piperidin-4-one oximes and acetylene have been investigated. This research sheds light on the intricate stereochemical changes occurring during the pyrrolization process, which is crucial for the synthesis of stereochemically complex heterocycles (Trofimov et al., 1991).

properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15-8-10-18(11-9-15)24-14-17(13-20(24)25)22-21(26)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILDGDMSLVILPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

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